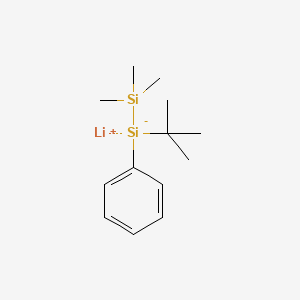
Lithium;tert-butyl-phenyl-trimethylsilylsilanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;tert-butyl-phenyl-trimethylsilylsilanide is an organolithium compound that has garnered interest in various fields of chemistry due to its unique structural and reactive properties. This compound is characterized by the presence of lithium, tert-butyl, phenyl, and trimethylsilyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium;tert-butyl-phenyl-trimethylsilylsilanide typically involves the reaction of tert-butyl-phenyl-trimethylsilylsilane with a lithium reagent. One common method is the deprotonation of tert-butyl-phenyl-trimethylsilylsilane using n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures . This reaction yields the desired organolithium compound along with butane as a byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature control and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;tert-butyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as carbonyl groups, forming new carbon-lithium bonds.
Deprotonation Reactions: It can deprotonate acidic hydrogen atoms in other molecules, forming new organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and other organometallic reagents. Typical reaction conditions involve low temperatures and the use of aprotic solvents like THF or diethyl ether to stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield new organolithium compounds, while addition reactions with carbonyl compounds produce alcohols or ketones after hydrolysis.
Wissenschaftliche Forschungsanwendungen
Lithium;tert-butyl-phenyl-trimethylsilylsilanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations, including polymerization reactions.
Material Science: It is employed in the development of new materials, such as lithium-ion batteries, where its unique properties contribute to improved performance and stability.
Wirkmechanismus
The mechanism of action of lithium;tert-butyl-phenyl-trimethylsilylsilanide involves the interaction of the lithium atom with electrophilic centers in other molecules. The lithium atom, being highly electropositive, facilitates the formation of new bonds by donating electrons to electrophiles. This process often involves the formation of a transient complex, which then undergoes further transformation to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural features.
Lithium phenylsilanide: Shares the phenyl and lithium components but lacks the tert-butyl and trimethylsilyl groups.
Lithium trimethylsilylmethanide: Contains the trimethylsilyl group but differs in the remaining structure.
Uniqueness
Lithium;tert-butyl-phenyl-trimethylsilylsilanide is unique due to the combination of its bulky tert-butyl group and the electron-donating trimethylsilyl group. This combination imparts distinct steric and electronic properties, making it a valuable reagent in selective organic transformations and material science applications .
Eigenschaften
CAS-Nummer |
823207-41-6 |
|---|---|
Molekularformel |
C13H23LiSi2 |
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
lithium;tert-butyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C13H23Si2.Li/c1-13(2,3)14(15(4,5)6)12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
YAPXLFWMNJVROC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)(C)[Si-](C1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


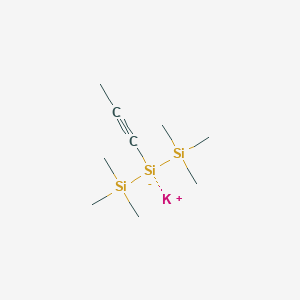
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)

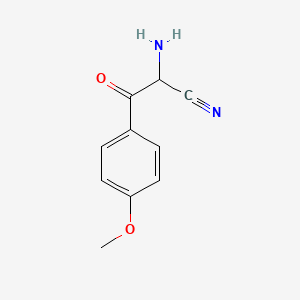
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
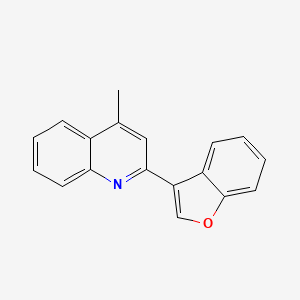
![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
amino}methyl)phenol](/img/structure/B14205863.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
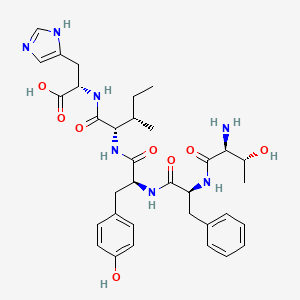
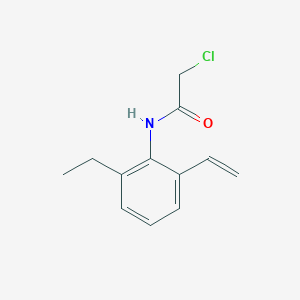
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
